4-methyl-N-{(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzenesulfonamide
Description
This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 5-methylfuran-2-ylmethylidene group at the 5-position and a 4-methylbenzenesulfonamide moiety at the 3-position. The (2Z,5Z) stereochemistry indicates a planar arrangement of the conjugated system, which is critical for electronic delocalization and biological interactions. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The sulfonamide group enhances solubility and binding affinity to biological targets, while the methylfuran substituent introduces steric and electronic effects distinct from other arylidene derivatives .
Properties
Molecular Formula |
C16H14N2O4S2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(NZ)-4-methyl-N-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O4S2/c1-10-3-7-13(8-4-10)24(20,21)18-16-17-15(19)14(23-16)9-12-6-5-11(2)22-12/h3-9H,1-2H3,(H,17,18,19)/b14-9- |
InChI Key |
MXAPQGDBWFYKKX-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/NC(=O)/C(=C/C3=CC=C(O3)C)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC=C(O3)C)S2 |
Origin of Product |
United States |
Biological Activity
4-methyl-N-{(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is classified as a thiazolidinone derivative, which is known for various pharmacological activities. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₆H₁₄N₂O₄S
- Molecular Weight : 362.423 g/mol
- IUPAC Name : 4-methyl-N-{(2Z,5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzenesulfonamide
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have demonstrated its effectiveness against various strains of bacteria and fungi.
- Antitubercular Activity :
| Compound | IC₉₀ (µg/mL) against MTB |
|---|---|
| 7d | 0.058 |
| 7g | 0.22 |
| 7i | 0.43 |
- Antibacterial Activity :
Anticancer Activity
The compound's anticancer potential has also been investigated:
- Cytotoxicity Studies :
- In vitro cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) revealed that some derivatives of the compound are non-cytotoxic at effective antimicrobial concentrations .
- This characteristic is crucial for developing therapeutic agents that minimize harm to healthy cells while targeting cancerous cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of the compound is essential for evaluating its therapeutic potential:
- ADME Properties :
- Metabolic Stability :
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Study on Antimycobacterial Activity :
- Evaluation Against Cancer Cell Lines :
Comparison with Similar Compounds
Comparison with Structurally Analogous Thiazolidinone Derivatives
The following table summarizes key structural and synthetic differences between the target compound and similar derivatives:
Structural and Electronic Differences
- Methylfuran vs. Arylidene Substituents : The 5-methylfuran group in the target compound provides moderate electron-donating effects via the furan oxygen, contrasting with electron-withdrawing groups (e.g., nitro in ) or polar substituents (e.g., hydroxy in ). This likely reduces solubility but enhances membrane permeability .
- Sulfonamide Variations : The 4-methylbenzenesulfonamide group balances hydrophilicity and steric hindrance compared to unsubstituted () or N,N-dimethylated () sulfonamides.
- Stereochemical Impact: The (2Z,5Z) configuration ensures planar conjugation, critical for π-π stacking with biological targets, whereas non-planar analogs (e.g., bulky substituents in ) may exhibit reduced binding .
Pharmacological Implications (Inferred from Structural Data)
- Methylfuran Advantage : The methylfuran’s lipophilicity may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies.
- Limitations : Compared to hydroxy-substituted derivatives (), the target compound may exhibit weaker hydrogen-bonding interactions with enzymes like carbonic anhydrase or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
